![molecular formula C15H23NO4 B1377825 tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate CAS No. 1428056-47-6](/img/structure/B1377825.png)
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester derived from carbamic acid. The “tert-butyl” refers to a t-butyl group attached to the nitrogen of the carbamate. The “N-[2-(2-ethoxyphenoxy)ethyl]” indicates an ethoxyphenoxyethyl group also attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, has been reported . It’s reasonable to expect that the structure of “tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate” would be similar, with the ethoxyphenoxyethyl group providing additional steric hindrance.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, the molecular weight has been reported as 292.372 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been involved in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, a compound significant for its role in the development of drugs like omisertinib (AZD9291) (Zhao et al., 2017). The synthetic method established for this compound emphasizes a high yield and efficient production process, showcasing the chemical's versatility and utility in pharmaceutical synthesis.
Directed Lithiation and Reactivity
The compound also plays a crucial role in directed lithiation processes, as seen in the study of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. These substances are doubly lithiated, enabling high-yield reactions with various electrophiles, illustrating the chemical's reactivity and potential in synthetic organic chemistry (Smith et al., 2013).
Environmental and Biodegradation Studies
Research on the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), provides insights into the ecological impact and degradation pathways of tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate and related chemicals. Studies have identified microorganisms capable of degrading ETBE, suggesting potential biodegradation pathways for related compounds in soil and groundwater environments (Thornton et al., 2020).
Applications in Material Science
The compound's utility extends to material science, as seen in the development of polymers that depolymerize through a cascade of intramolecular reactions. These polymers, comprising units linked by carbamate linkages similar to tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate, highlight the potential of such chemicals in creating materials with unique degradation properties, suitable for medical devices and drug delivery systems (Dewit & Gillies, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-18-12-8-6-7-9-13(12)19-11-10-16-14(17)20-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJHDFOFHKKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

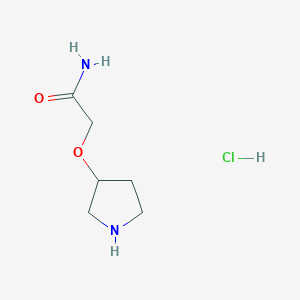
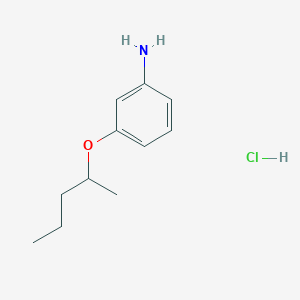
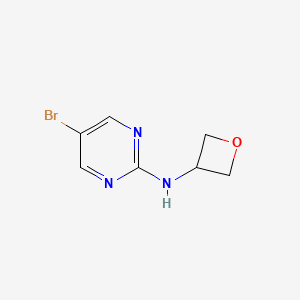
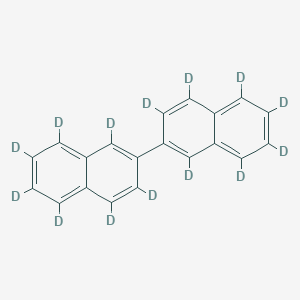
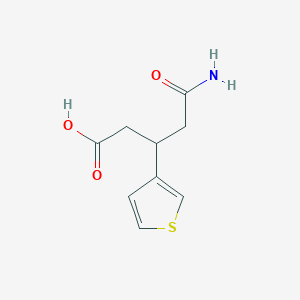
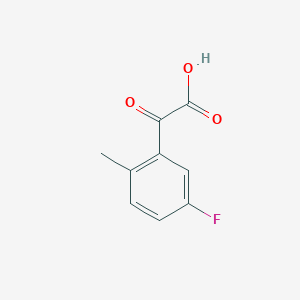
![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
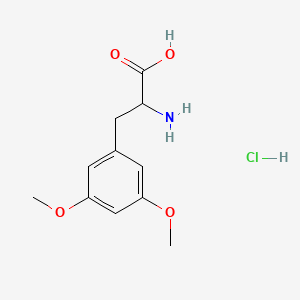
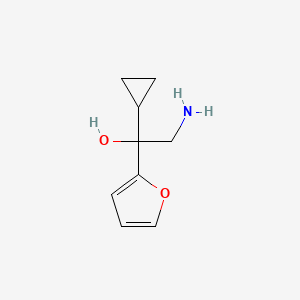
methanol](/img/structure/B1377757.png)
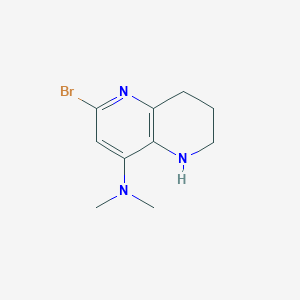
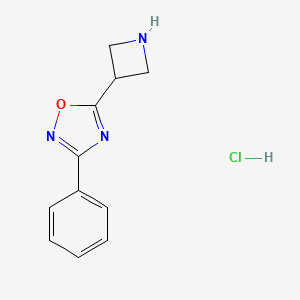
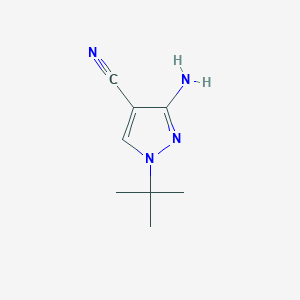
methanol](/img/structure/B1377765.png)